2-Methylallyl O-tolyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylallyl O-tolyl sulfide is an organic compound with the molecular formula C11H14S and a molecular weight of 178.298 g/mol . This compound is part of a broader class of sulfides, which are characterized by the presence of a sulfur atom bonded to two carbon atoms. It is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylallyl O-tolyl sulfide can be synthesized through cross-coupling reactions involving 2-methyl-2-propen-1-ol and various boronic acids . The reaction typically employs palladium as a catalyst and is conducted under microwave heating to enhance the reaction rate and yield. The process involves small amounts of palladium and ligand, without any additive solvent, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar cross-coupling reactions on a larger scale. The use of palladium catalysts and microwave heating can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylallyl O-tolyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide to thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylallyl O-tolyl sulfide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylallyl O-tolyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are crucial for its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylallyl phenyl sulfide
- 2-Methylallyl p-tolyl sulfone
- 2-Nitrophenyl O-tolyl sulfide
- Styryl O-tolyl sulfide
- 2-Nitrophenyl m-tolyl sulfide
- Crotyl O-tolyl sulfide
- 2-Norbornyl p-tolyl sulfide
- Allyl p-tolyl sulfide
Comparison: 2-Methylallyl O-tolyl sulfide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
24309-29-3 |
---|---|
Molekularformel |
C11H14S |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
1-methyl-2-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C11H14S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
WYFUEFDXMJETLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.